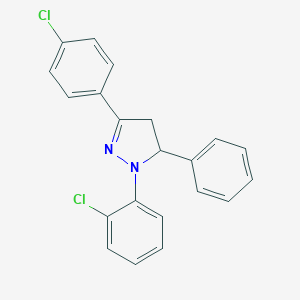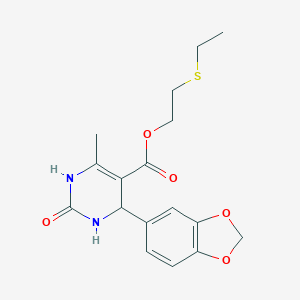
2,2',3,3',5,5',6,6'-octafluoro-4,4'-bis(3-methoxyphenoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl is a fluorinated biphenyl compound known for its unique chemical properties. The presence of multiple fluorine atoms and methoxyphenoxy groups makes it a compound of interest in various scientific fields, including materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl typically involves the reaction of octafluorobiphenyl with 3-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electrical and thermal properties.
Organic Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialized coatings and polymers.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl involves its interaction with various molecular targets. The fluorine atoms can form strong interactions with proteins and other biomolecules, potentially altering their function. The methoxyphenoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: Lacks the methoxyphenoxy groups, making it less versatile in certain applications.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with different functional groups, used in different contexts.
Uniqueness
The presence of both fluorine atoms and methoxyphenoxy groups in 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl makes it unique. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C26H14F8O4 |
|---|---|
Poids moléculaire |
542.4g/mol |
Nom IUPAC |
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]benzene |
InChI |
InChI=1S/C26H14F8O4/c1-35-11-5-3-7-13(9-11)37-25-21(31)17(27)15(18(28)22(25)32)16-19(29)23(33)26(24(34)20(16)30)38-14-8-4-6-12(10-14)36-2/h3-10H,1-2H3 |
Clé InChI |
FFYHJGYKEHQIKP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=CC(=C4)OC)F)F)F)F |
SMILES canonique |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=CC(=C4)OC)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)formic hydrazide](/img/structure/B412633.png)
![1,5-dimethyl-4-({[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B412634.png)

![Methyl4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B412638.png)


![2-Methylpropyl 6-[4-(dimethylamino)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B412641.png)

![2-[(3,4-Dimethylphenyl)sulfonyl]-1-phenylethanone](/img/structure/B412645.png)
![2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B412646.png)


![N-(4-chlorophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B412655.png)

